2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene
Description
2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene is a substituted benzene derivative characterized by a fluorine atom at the 2-position, a methyl group at the 1-position, and a 3-nitrophenyl substituent at the 4-position. This compound is of interest in pharmaceutical and materials chemistry due to its unique electronic and steric properties. The methyl group at position 1 may influence steric interactions, affecting crystallization and solubility.
Properties
IUPAC Name |
2-fluoro-1-methyl-4-(3-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(7-10)15(16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJHWEWUPHBDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742772 | |
| Record name | 3-Fluoro-4-methyl-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-53-8 | |
| Record name | 1,1′-Biphenyl, 3-fluoro-4-methyl-3′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-methyl-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. This is followed by nitration to introduce the nitro group and methylation to add the methyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Scientific Research Applications
2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Barnidipine Hydrochloride Impurities
Barnidipine hydrochloride impurities, such as compounds 2–5 (Figure 2 in ), share the 4-(3-nitrophenyl) motif but differ in ester substituents and heterocyclic frameworks. For example:
- Compound 2 : Contains a benzyl-pyrrolidinyl ester group, increasing molecular weight (MW ≈ 500 g/mol) and polarity compared to the target compound (MW ≈ 275 g/mol).
The absence of a fluorine atom in these analogs underscores its role in modulating electronic effects (e.g., electron-withdrawing) and metabolic resistance .
Substituent Position Effects: Insights from Aminoazo Dyes
demonstrates that substituent position significantly impacts biological activity. For instance:
- 3′-Methyl-4-dimethylaminoazobenzene (high carcinogenicity) reached maximum liver-bound dye levels in 2 weeks, whereas the 4′-methyl analog (low activity) required ≥21 weeks.
- Fluoro vs. para) similarly dictates reactivity and binding interactions. For example, meta-substitution in the 3-nitrophenyl group may enhance resonance stabilization compared to para-substituted analogs .
Physicochemical Properties: Crystal Structure Comparisons
The crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one () reveals:
- Dihedral angles : 41.62° between terminal benzene rings vs. 5.29° between nitrophenyl and inner benzene rings.
- Packing : Weak C–H⋯π interactions form rectangular tubes.
In contrast, the target compound’s methyl group at position 1 likely introduces torsional strain, reducing planarity and altering packing efficiency. This could lower melting points compared to the biphenyl derivative .
Biological Activity
2-Fluoro-1-methyl-4-(3-nitrophenyl)benzene is a fluorinated aromatic compound with potential biological activity. The presence of both fluorine and nitro groups on the benzene ring contributes to its unique chemical properties, which can influence various biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be illustrated as follows:
This compound features a fluorine atom at the 2-position, a methyl group at the 1-position, and a nitro-substituted phenyl group at the 4-position. The presence of these functional groups is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to the electron-withdrawing effects of the nitro group which can enhance its interaction with microbial targets.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.
- Receptor Binding : Its structural components may allow it to bind to specific receptors, modulating signaling pathways associated with cell growth and survival.
Antimicrobial Activity
A study conducted by evaluated the antimicrobial properties of various fluorinated compounds, including this compound. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria. The following table summarizes the findings:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound has considerable potential as an antimicrobial agent.
Anticancer Activity
In another study focused on anticancer properties, researchers assessed the effects of this compound on human cancer cell lines. The findings demonstrated that the compound induced apoptosis in breast cancer cells through a mechanism involving mitochondrial dysfunction and caspase activation. The following table presents the IC50 values for different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 20 |
These results highlight its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
